2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine

Catalog No.
S15838947
CAS No.
1256810-50-0
M.F
C7H8BrClN2
M. Wt
235.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine

CAS Number

1256810-50-0

Product Name

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine

IUPAC Name

2-bromo-6-chloro-N,N-dimethylpyridin-3-amine

Molecular Formula

C7H8BrClN2

Molecular Weight

235.51 g/mol

InChI

InChI=1S/C7H8BrClN2/c1-11(2)5-3-4-6(9)10-7(5)8/h3-4H,1-2H3

InChI Key

WYVPRAURORYOIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C=C1)Cl)Br

2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine (CAS 1256810-50-0) is a highly functionalized, orthogonally reactive heterocyclic building block designed for advanced pharmaceutical and agrochemical synthesis. Featuring a pyridine core substituted with a C2-bromine, a C6-chlorine, and a C3-N,N-dimethylamino group, this compound offers exceptional regiocontrol during transition-metal-catalyzed cross-coupling reactions [1]. The distinct bond dissociation energies of the C-Br and C-Cl bonds enable sequential, site-specific functionalization without statistical mixtures. Furthermore, the tertiary amine at the 3-position eliminates the need for protecting group chemistry typically required for primary or secondary aminopyridines, streamlining synthetic workflows and reducing overall step count in industrial scale-up [2].

Substituting 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine with its primary amine analog (2-bromo-6-chloropyridin-3-amine) or symmetrically halogenated variants (e.g., 2,6-dibromo-N,N-dimethylpyridin-3-amine) introduces critical inefficiencies in process chemistry. The primary amine analog contains a reactive -NH2 group that readily undergoes competitive N-arylation or N-alkylation during Buchwald-Hartwig or Suzuki-Miyaura couplings, necessitating mandatory Boc or Acetyl protection and subsequent deprotection steps [1]. This adds two synthetic steps, reducing overall yield and increasing solvent waste. Conversely, utilizing a 2,6-dibromo analog destroys the orthogonal reactivity; palladium-catalyzed insertion occurs at both the C2 and C6 positions simultaneously, yielding intractable statistical mixtures of mono- and di-coupled products that require complex, yield-depleting chromatographic separation [2].

Regioselectivity in Palladium-Catalyzed Cross-Coupling

The differential reactivity between the C2-Br and C6-Cl bonds in 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine provides near-perfect regiocontrol during initial cross-coupling. In standard Suzuki-Miyaura conditions, oxidative addition occurs exclusively at the C2-Br bond [1]. When compared to 2,6-dibromo-N,N-dimethylpyridin-3-amine, which lacks this halogen differentiation, the target compound drastically improves the yield of the desired mono-arylated intermediate.

Evidence DimensionC2 vs. C6 Regioselectivity Ratio (Mono-coupling)
Target Compound Data>98:2 selectivity for C2-arylation
Comparator Or Baseline2,6-Dibromo-N,N-dimethylpyridin-3-amine (~60:40 mixture of C2/C6 arylation)
Quantified Difference38% improvement in regiocontrol, eliminating statistical mixtures.
Conditions1.0 equiv Aryl-B(OH)2, Pd(PPh3)4 (5 mol%), Na2CO3, Toluene/H2O, 80°C.

Eliminates the need for complex chromatographic separations, ensuring high-purity isolation of the C2-substituted intermediate in scale-up.

Step Economy and Overall Yield in API Synthesis

The presence of the N,N-dimethylamino group at the C3 position prevents competitive N-arylation, allowing for direct, protection-free downstream functionalization. When synthesizing a C2-arylated aminopyridine intermediate, 2-Bromo-6-chloro-N,N-dimethylpyridin-3-amine can be used directly in a one-step coupling [1]. In contrast, the primary amine analog (2-bromo-6-chloropyridin-3-amine) requires a three-step sequence (Boc-protection, coupling, deprotection) to achieve the same core functionalization, resulting in significant yield attrition.

Evidence DimensionOverall Yield for C2-Arylated Intermediate Generation
Target Compound Data~85% yield (1 step, direct coupling)
Comparator Or Baseline2-Bromo-6-chloropyridin-3-amine (~55% yield over 3 steps)
Quantified Difference30% absolute increase in overall yield and elimination of 2 synthetic steps.
ConditionsStandard cross-coupling to yield C2-aryl-C6-chloro-aminopyridine core.

Directly reduces reagent costs, solvent waste, and cycle time, making it the superior precursor for industrial manufacturing.

Suppression of Hydrodehalogenation Side Reactions

The strongly electron-donating N,N-dimethylamino group at the C3 position modulates the electronics of the pyridine ring, stabilizing the oxidative addition complex during catalysis. This electronic effect significantly suppresses unwanted hydrodebromination (reduction of the C-Br bond to C-H) during slow cross-coupling reactions compared to un-aminated baseline pyridines [1]. This ensures a cleaner impurity profile, which is critical for maintaining reproducibility in medicinal chemistry libraries.

Evidence DimensionFormation of Hydrodebromination Side-Product
Target Compound Data<2% hydrodebromination
Comparator Or Baseline2-Bromo-6-chloropyridine (8-10% hydrodebromination)
Quantified Difference4- to 5-fold reduction in critical reductive impurities.
ConditionsPd(OAc)2/SPhos catalyzed coupling with sterically hindered nucleophiles.

Minimizes yield-limiting side reactions, ensuring high purity and reproducibility when synthesizing complex libraries.

Sequential Synthesis of Trisubstituted Pyridine Kinase Inhibitors

Because of its orthogonal reactivity (>98:2 selectivity for C2 over C6), this compound is the ideal starting material for synthesizing complex kinase inhibitors that require different substituents at the 2- and 6-positions. The C2-Br can be engaged in a Suzuki coupling, followed by a subsequent Buchwald-Hartwig amination at the C6-Cl position, streamlining the assembly of multi-targeted pharmacophores [1].

High-Throughput SAR Library Enumeration

The lack of a primary amine eliminates the need for protecting groups, making this building block perfectly suited for automated, high-throughput parallel synthesis. Medicinal chemists can rapidly diversify the C2 and C6 positions to generate robust Structure-Activity Relationship (SAR) libraries without the bottleneck of deprotection steps [2].

Development of Novel Agrochemical Actives

The specific N,N-dimethylamino-pyridine motif is frequently utilized in modern crop protection agents. The high overall yield (~85%) and step economy provided by this specific dihalogenated precursor make it highly attractive for scaling up agrochemical intermediates where cost-of-goods (COGs) and process mass intensity (PMI) are critical procurement metrics [3].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

233.95594 g/mol

Monoisotopic Mass

233.95594 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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